tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9H,4-8H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQXTIUYUKOIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260836-35-8 | |
| Record name | tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative under specific conditions. One common method includes the use of palladium-catalyzed reactions, which are conducted at room temperature using a combination of palladium complexes and bases like cesium carbonate in solvents such as 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, alcohols, and ketones .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. It acts as a precursor for drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The pathways involved often include the modification of protein structures and functions, which can result in therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Conformation : Smaller rings (e.g., cyclopentyl, cyclobutyl) reduce steric bulk but may alter solubility and metabolic stability compared to the cyclohexyl backbone .
- Substituent Effects : The methyl group in 1118786-86-9 enhances lipophilicity, which could influence membrane permeability in biological systems .
tert-Butyl (3-oxocyclopentyl)carbamate (CAS: 885280-38-6)
- Molecular Formula: C₁₀H₁₇NO₃.
- Synthesis: Typically prepared via Boc protection of 3-aminocyclopentanone, analogous to methods used for the parent compound .
- Stability : Reduced ring strain compared to cyclobutyl analogues may improve thermal stability.
tert-Butyl N-(3-oxobutyl)carbamate (CAS: 54614-95-8)
tert-Butyl N-[(3R)-7-oxoazepan-3-yl]carbamate (CAS: 2940859-48-1)
- Molecular Formula : C₁₁H₂₀N₂O₃.
- Applications : Used as an intermediate in peptidomimetic drug synthesis; the azepane ring introduces conformational flexibility absent in cyclohexyl derivatives .
Hydrogen-Bonding and Crystallographic Behavior
highlights that carbamates with similar backbones (e.g., N-pivaloylhydroxylamine) exhibit distinct hydrogen-bonding networks. For example:
- tert-Butyl N-[(3-oxocyclohexyl)methyl]carbamate : Likely forms C=O···H–N and C=O···H–O interactions, creating parallel molecular chains .
- N-Pivaloylhydroxylamine : Antiparallel chains with R₂²(10) dimer motifs due to divergent hydrogen-bonding alignments .
These differences impact crystallization behavior, solubility, and solid-state stability.
Biological Activity
Tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and enzymatic interactions. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a carbamate, which is further linked to a cyclohexyl moiety containing a ketone functional group. The molecular formula is CHNO, with a molecular weight of approximately 225.32 g/mol. Its unique structure contributes to its distinct biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. This mechanism disrupts metabolic pathways and affects cellular functions, making it a candidate for drug development targeting enzyme inhibition.
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of certain enzymes. For instance, it has been evaluated for its inhibitory effects on calcium-dependent protein kinases (CDPKs), which are crucial in various cellular processes:
| Enzyme | Inhibition Type | IC Value |
|---|---|---|
| CDPK1 | Competitive | 12 µM |
| CDPK2 | Non-competitive | 25 µM |
These findings suggest that the compound could be useful in developing therapeutic agents targeting CDPKs involved in cancer and other diseases .
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that this compound exhibited protective effects on neuronal cells subjected to oxidative stress. The compound reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls .
- Anti-inflammatory Properties : Research indicated that the compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This suggests potential applications in treating inflammatory conditions.
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
- Enzyme Inhibitors : As a potential inhibitor of CDPKs, it could lead to new treatments for diseases where these enzymes play a pivotal role.
- Neuroprotective Agents : Its ability to protect neuronal cells opens avenues for developing drugs aimed at neurodegenerative disorders.
- Anti-inflammatory Drugs : Given its effects on cytokine production, it may serve as a basis for new anti-inflammatory medications.
Q & A
Q. What protocols are recommended for troubleshooting low yields in large-scale syntheses?
- Stepwise Adjustments :
Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, Bi(OTf)₃) for improved turnover .
Quench Optimization : Gradual acid addition (HCl/EtOAc) to minimize byproduct formation .
Process Analytics : Use PAT tools (e.g., FTIR monitoring) to track reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
